2-{2-[4-(1H-pyrazol-1-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol
Description
The compound 2-{2-[4-(1H-pyrazol-1-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol features a multifunctional structure combining a benzenesulfonamide core, a pyrazole ring, a thiophene substituent, and an ethoxyethanol chain. The sulfonamide group is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase targeting) . The ethoxyethanol chain may improve solubility and pharmacokinetic properties compared to simpler alkyl chains.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c21-10-11-24-16(17-3-1-12-25-17)13-19-26(22,23)15-6-4-14(5-7-15)20-9-2-8-18-20/h1-9,12,16,19,21H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINOYCUIZDSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Sulfonamide Role : The target compound and ’s analog share a benzenesulfonamide group, which is critical for hydrogen bonding in enzyme active sites. However, ’s acetylated pyrazole may reduce metabolic stability compared to the target’s unsubstituted pyrazole .
- Thiophene vs. Fluorophenyl : The thiophene in the target compound provides π-stacking capability, while elenestinib’s fluorophenyl group enhances electron-withdrawing effects and bioavailability .
- Ethanol Chain: The ethoxyethanol chain in the target compound likely improves water solubility compared to ’s methanol-substituted analog, which has a shorter hydrophilic tail .
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